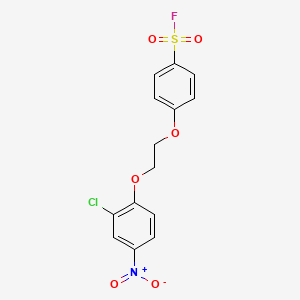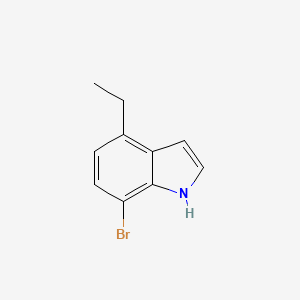
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is a compound that features a piperidine ring, a thietane ring, and an amine group. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine typically involves the formation of the piperidine ring followed by the introduction of the thietane ring and the amine group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or multicomponent reactions . The thietane ring can be introduced via cycloaddition reactions, and the final amine group can be added through amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization and amination steps, ensuring high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, would be crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to more saturated derivatives of the compound.
Scientific Research Applications
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Due to its piperidine moiety, it may have potential pharmacological activities and can be explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, influencing their activity. The thietane ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds have a pyridine ring instead of a piperidine ring and are known for their medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds feature an imidazo[1,2-a]pyridine ring and have diverse biological activities.
Uniqueness
N-((1-Ethylpiperidin-2-yl)methyl)thietan-3-amine is unique due to its combination of a piperidine ring, a thietane ring, and an amine group. This structural combination is less common and provides distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H22N2S |
|---|---|
Molecular Weight |
214.37 g/mol |
IUPAC Name |
N-[(1-ethylpiperidin-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C11H22N2S/c1-2-13-6-4-3-5-11(13)7-12-10-8-14-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
ADOXRMUHDRUBPI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1CNC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


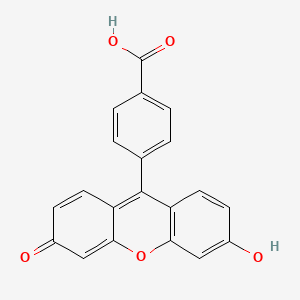
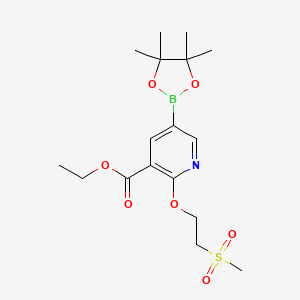
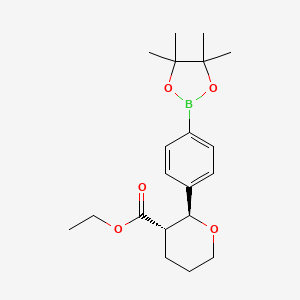
![3-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13344068.png)

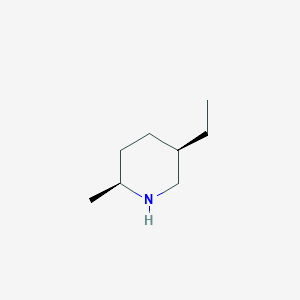
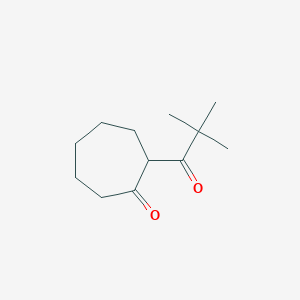
![Rel-(4aR,7aR)-4a-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B13344102.png)


